1-(Cyclohexylmethyl)-5-vinyl-1H-indole
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Overview
Description
1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound features a cyclohexylmethyl group attached to the nitrogen atom of the indole ring and a vinyl group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Vinylation at the 5-Position: The vinyl group can be introduced through a Heck reaction, where the 5-position of the indole is coupled with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-5-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted indole.
Substitution: Nitro, sulfonyl, or halogen-substituted indole derivatives.
Scientific Research Applications
1-(Cyclohexylmethyl)-5-vinyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The cyclohexylmethyl and vinyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylmethyl)-1H-indole: Lacks the vinyl group at the 5-position.
5-Vinyl-1H-indole: Lacks the cyclohexylmethyl group at the nitrogen atom.
1-(Cyclohexylmethyl)-3-vinyl-1H-indole: Vinyl group at the 3-position instead of the 5-position.
Uniqueness
1-(Cyclohexylmethyl)-5-vinyl-1H-indole is unique due to the presence of both the cyclohexylmethyl group and the vinyl group at specific positions on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-5-ethenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-2-14-8-9-17-16(12-14)10-11-18(17)13-15-6-4-3-5-7-15/h2,8-12,15H,1,3-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHYSOXAZPYBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N(C=C2)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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